molecular formula C5H4BClFNO2 B1587289 2-Chloro-3-fluoropyridine-4-boronic acid CAS No. 937595-71-6

2-Chloro-3-fluoropyridine-4-boronic acid

Cat. No.: B1587289
CAS No.: 937595-71-6
M. Wt: 175.35 g/mol
InChI Key: ZXGCWGYBIXCFMP-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoropyridine-4-boronic acid is an organoboron compound with the molecular formula C5H4BClFNO2. It is a derivative of pyridine, where the boronic acid group is attached to the fourth position of the pyridine ring, and chlorine and fluorine atoms are substituted at the second and third positions, respectively . This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-fluoropyridine-4-boronic acid is the carbon-carbon bond formation in organic compounds . This compound is used as a reagent in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to a palladium catalyst . This transfer is part of the Suzuki–Miyaura coupling reaction, which also involves the oxidative addition of formally electrophilic organic groups to the palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the synthesis of complex organic compounds, including biologically active molecules .

Pharmacokinetics

As a boronic acid, it is expected to have good bioavailability due to its stability and the mild, functional group tolerant conditions of the suzuki–miyaura coupling reaction .

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds . This leads to the synthesis of complex organic compounds, including biologically active molecules . The cellular effects would depend on the specific compounds synthesized using this reagent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature, solvent, and the presence of a palladium catalyst, can affect the compound’s action . This compound is generally considered environmentally benign .

Chemical Reactions Analysis

2-Chloro-3-fluoropyridine-4-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Chloro-3-fluoropyridine-4-boronic acid can be compared with other boronic acids, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

(2-chloro-3-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGCWGYBIXCFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391238
Record name 2-Chloro-3-fluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937595-71-6
Record name 2-Chloro-3-fluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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